molecular formula C8H7BClFO4 B13459836 (5-Chloro-2-fluoro-4-(methoxycarbonyl)phenyl)boronic acid

(5-Chloro-2-fluoro-4-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B13459836
M. Wt: 232.40 g/mol
InChI Key: QCYNUCBSIDCZPL-UHFFFAOYSA-N
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Description

(5-Chloro-2-fluoro-4-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, fluoro, and methoxycarbonyl groups. It is primarily used in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-fluoro-4-(methoxycarbonyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-chloro-2-fluoro-4-(methoxycarbonyl)phenyl halide using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions with a base such as potassium acetate in a solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of recyclable catalysts and solvents also enhances the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-fluoro-4-(methoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action for (5-Chloro-2-fluoro-4-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to a palladium complex, followed by reductive elimination to form the carbon-carbon bond. The molecular targets are typically aryl or vinyl halides, and the pathways involved include oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7BClFO4

Molecular Weight

232.40 g/mol

IUPAC Name

(5-chloro-2-fluoro-4-methoxycarbonylphenyl)boronic acid

InChI

InChI=1S/C8H7BClFO4/c1-15-8(12)4-2-7(11)5(9(13)14)3-6(4)10/h2-3,13-14H,1H3

InChI Key

QCYNUCBSIDCZPL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1F)C(=O)OC)Cl)(O)O

Origin of Product

United States

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